Physicochemical properties of 2-aminoethyl nitrate ionic liquids
Physicochemical properties of 2-aminoethyl nitrate ionic liquids
This technical guide details the physicochemical properties of Amino-Alkyl Nitrate Ionic Liquids , with a primary focus on Ethylammonium Nitrate (EAN) and Ethanolammonium Nitrate (EOAN) .
Note on Nomenclature: The term "2-aminoethyl nitrate" is chemically ambiguous in this context. It strictly refers to the nitrate ester drug Itramin (
A Technical Guide for Drug Development & Formulation
Executive Summary & Chemical Identity
Amino-alkyl nitrate ionic liquids represent a class of Protic Ionic Liquids (PILs) formed by the proton transfer from nitric acid to an organic amine. Unlike aprotic ionic liquids (e.g., imidazolium-based), these solvents possess an available proton on the cation, enabling the formation of extensive hydrogen bond networks similar to water.
For drug development professionals, Ethylammonium Nitrate (EAN) is the gold standard. Discovered by Paul Walden in 1914, it is the oldest known Room Temperature Ionic Liquid (RTIL) and serves as a model system for studying protein stability, surfactant self-assembly, and transdermal drug delivery.
Chemical Structure Classification
| Common Name | Chemical Name | Cation Structure | Anion | State (RT) | Application |
| EAN | Ethylammonium Nitrate | Liquid | Protein Solvation, Surfactant | ||
| EOAN | Ethanolammonium Nitrate | Liquid/Solid* | Biomass Processing, API Synthesis | ||
| EDM | Ethylenediamine Mononitrate | Solid | Energetic Material (Explosives) | ||
| AEN | 2-Aminoethyl Nitrate | N/A (Ester) | Oil/Solid | Vasodilator (Drug: Itramin) |
*EOAN has a melting point of ~52°C but easily supercools to a liquid at room temperature.
Synthesis & Purity Protocols
The synthesis of nitrate PILs is an exothermic acid-base neutralization. High purity is critical for pharmaceutical applications, as residual nitric acid or unreacted amine can induce cytotoxicity or degrade Active Pharmaceutical Ingredients (APIs).
Protocol: Synthesis of High-Purity Ethylammonium Nitrate (EAN)
Objective: Produce anhydrous, neutral EAN for physicochemical characterization.
-
Pre-cooling: Place a reaction vessel containing an aqueous solution of Ethylamine (70% w/w) in an ice bath (
). -
Acid Addition: Dropwise addition of Nitric Acid (concentrated, e.g., 65%) to the amine solution.
-
Critical Control: Maintain temperature
to prevent oxidation or thermal decomposition (nitrates can be energetic). -
Stoichiometry: Use a slight excess of amine to ensure all acid is neutralized, as amines are easier to remove via evaporation than nitric acid.
-
-
Water Removal: Rotary evaporation at
under reduced pressure. -
Drying: Lyophilization (freeze-drying) or high-vacuum drying (
mbar) at for 48 hours.-
Validation: Water content must be
ppm (Karl Fischer titration).
-
-
Purification (Optional): If color develops (yellowing indicates oxidation), pass through an activated charcoal or alumina column.
Visualization: Synthesis & Interaction Pathway
The following diagram illustrates the synthesis logic and the resulting hydrogen-bond network structure.
Caption: Synthesis pathway of EAN and its subsequent structural organization into polar and non-polar domains, critical for its solvation properties.
Physicochemical Properties
The utility of EAN and EOAN in drug development stems from their "tunable" physicochemical profiles. They are often described as "water-like" due to their hydrogen bonding capacity but possess distinct transport and solvent properties.
Comparative Data Table
| Property | Ethylammonium Nitrate (EAN) | Ethanolammonium Nitrate (EOAN) | Water (Ref) |
| Molecular Weight | 108.10 g/mol | 124.10 g/mol | 18.01 g/mol |
| Melting Point | |||
| Density ( | |||
| Viscosity ( | |||
| Conductivity ( | |||
| Refractive Index | 1.45 | 1.48 | 1.33 |
| Polarity ( | 0.65 (High) | 0.75 (Very High) | 1.00 |
| Water Miscibility | Miscible | Miscible | N/A |
Key Mechanistic Insights
-
Viscosity & Transport: EAN is significantly more viscous than water (~40x) but less viscous than many aprotic ILs. This allows for reasonable mass transport in transdermal patches while providing a stable matrix for APIs.
-
Amphiphilicity: The ethyl group in EAN creates nanostructured non-polar domains within the liquid. This "sponge-like" structure allows EAN to solubilize both polar drugs (in the ionic domain) and non-polar drugs (in the alkyl domain), acting as a hydrotrope .
-
Thermal Stability: Nitrate ILs are generally stable up to
. However, rapid heating can induce decomposition. Caution: Nitrate salts are oxidizers; compatibility with reducing agents (e.g., certain amines or hydrazines) must be validated.
Applications in Drug Development
The unique physicochemical profile of EAN enables specific pharmaceutical applications that traditional solvents cannot fulfill.
A. Transdermal Drug Delivery (TDD)
EAN acts as a permeation enhancer by disrupting the lipid bilayer of the Stratum Corneum.
-
Mechanism: The ethylammonium cation inserts into the lipid headgroups, while the nitrate anion disrupts hydrogen bonding.
-
Protocol: EAN is often used as a co-solvent (10-50% v/v) in water or ethanol.
-
Case Study: Enhanced delivery of Acyclovir (poorly water-soluble). EAN increases solubility and diffusivity across skin membranes compared to pure water.
B. Protein Stabilization & Refolding
Unlike many organic solvents that denature proteins, EAN (at hydrated concentrations) can stabilize protein structures.
-
Refolding: EAN/Water mixtures have been used to refold Lysozyme from inclusion bodies. The ionic environment suppresses aggregation while the water allows native folding.
-
Storage: High-concentration EAN solutions can preserve enzyme activity at room temperature for extended periods (months) by restricting conformational mobility.
C. API Solubility Enhancement
Many new chemical entities (NCEs) are poorly water-soluble (BCS Class II/IV).
-
Solubility: EAN can dissolve metal oxides and difficult organic molecules.
-
Polymorph Control: Crystallization of APIs from EAN can yield unique polymorphs due to the specific ionic interactions during nucleation.
Safety & Handling (Self-Validating Protocols)
Working with nitrate ionic liquids requires specific safety protocols due to their energetic potential and biological activity.
Hazard Profile
-
Oxidation: Nitrates are oxidizers. Do not mix with strong reducing agents or organic fuels at high temperatures.
-
Toxicity: EAN exhibits low acute toxicity but is cytotoxic at high concentrations due to osmotic stress and membrane disruption.
-
Biodegradability: EAN is readily biodegradable (ethyl group is easily metabolized), making it a "Green Solvent."
Validation Workflow for Stability
Before using EAN in a formulation, perform this Differential Scanning Calorimetry (DSC) check:
-
Ramp: Heat sample from
to at . -
Criteria:
-
Endotherm (Melting):
. -
Exotherm (Decomposition): Must be
. -
Fail Condition: Any exotherm below
indicates impurities (likely unreacted nitric acid or contaminants) or instability.
-
References
- Walden, P. (1914). Molecular weights and electrical conductivity of several fused salts. Bull. Acad. Imper. Sci. St. Petersbourg, 8, 405-422. (First discovery of EAN).
-
Evans, D. F., et al. (1982). Physicochemical properties of ethylammonium nitrate. Journal of Solution Chemistry, 11, 863–876. Link
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Wakeham, D., et al. (2009). Amphiphilic self-assembly in the protic ionic liquid ethylammonium nitrate. Journal of Physical Chemistry B, 113(17), 5912-5920. Link
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Zakrewsky, M., et al. (2014). Ionic liquids as a class of materials for transdermal drug delivery and skin barrier replacement. Advanced Healthcare Materials, 3(10), 1625-1634. Link
-
Greaves, T. L., & Drummond, C. J. (2008). Protic ionic liquids: properties and applications. Chemical Reviews, 108(1), 206-237. Link
